molecular formula C14H19NO3 B14274962 N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide CAS No. 141341-80-2

N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide

Cat. No.: B14274962
CAS No.: 141341-80-2
M. Wt: 249.30 g/mol
InChI Key: KDYLTKUZGHIZEM-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an ethenyl chain, which is further connected to an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyacetophenone: Shares the dimethoxyphenyl group but differs in the rest of the structure.

Uniqueness

N-[1-(3,4-Dimethoxyphenyl)ethenyl]-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

141341-80-2

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethenyl]-N-ethylacetamide

InChI

InChI=1S/C14H19NO3/c1-6-15(11(3)16)10(2)12-7-8-13(17-4)14(9-12)18-5/h7-9H,2,6H2,1,3-5H3

InChI Key

KDYLTKUZGHIZEM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C)C(=C)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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